molecular formula C5H10BrFO B13462218 1-(2-Bromoethoxy)-3-fluoropropane CAS No. 2866317-08-8

1-(2-Bromoethoxy)-3-fluoropropane

Cat. No.: B13462218
CAS No.: 2866317-08-8
M. Wt: 185.03 g/mol
InChI Key: VJNVPTLPTKDBNZ-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-fluoropropane is an organic compound with the molecular formula C5H10BrFO It is a halogenated ether, characterized by the presence of both bromine and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-fluoropropane can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the reaction typically involves the use of 3-fluoropropanol and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-3-fluoropropane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): This reaction is common due to the presence of the bromine atom, which acts as a good leaving group.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution: Formation of ethers or other substituted products.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-Bromoethoxy)-3-fluoropropane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique halogenated structure.

    Material Science: Utilized in the synthesis of specialized polymers and materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-fluoropropane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethoxy)-3-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

2866317-08-8

Molecular Formula

C5H10BrFO

Molecular Weight

185.03 g/mol

IUPAC Name

1-(2-bromoethoxy)-3-fluoropropane

InChI

InChI=1S/C5H10BrFO/c6-2-5-8-4-1-3-7/h1-5H2

InChI Key

VJNVPTLPTKDBNZ-UHFFFAOYSA-N

Canonical SMILES

C(COCCBr)CF

Origin of Product

United States

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